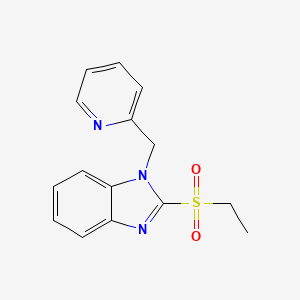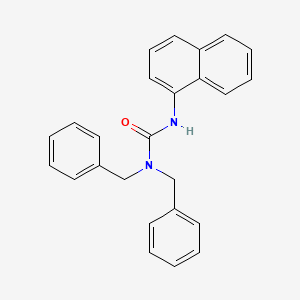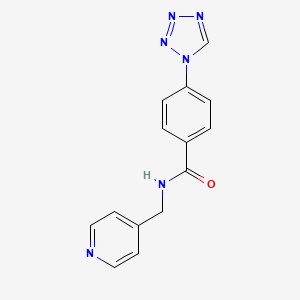![molecular formula C23H30N4O B6126560 2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BEBP, and it belongs to the class of benzimidazole derivatives. The unique chemical structure of BEBP makes it a promising candidate for the development of new drugs that can target various diseases.
Wirkmechanismus
The mechanism of action of BEBP is not fully understood. However, it is believed that BEBP exerts its therapeutic effects by modulating various signaling pathways in the body. For example, BEBP has been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune response. BEBP has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BEBP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BEBP has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, BEBP has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BEBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, BEBP exhibits low toxicity, making it a safe compound to work with. However, the main limitation of BEBP is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BEBP. One potential direction is the development of new drugs based on the structure of BEBP. Another potential direction is the investigation of the therapeutic potential of BEBP in other diseases. Moreover, the mechanism of action of BEBP needs to be further elucidated to fully understand its therapeutic effects. Additionally, the solubility of BEBP needs to be improved to facilitate its use in lab experiments.
Synthesemethoden
The synthesis of BEBP involves several steps, starting with the reaction of 1-ethyl-2-nitrobenzene with sodium hydride in the presence of dimethylformamide (DMF) to form 1-ethyl-2-nitrobenzene sodium salt. This intermediate is then reacted with 1-benzyl-4-(chloromethyl)piperazine in the presence of potassium carbonate and DMF to form the desired product, BEBP. The final compound is purified using column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
BEBP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BEBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, BEBP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[1-benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-2-27-22-11-7-6-10-21(22)24-23(27)18-25-13-14-26(20(17-25)12-15-28)16-19-8-4-3-5-9-19/h3-11,20,28H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCKKMNCDENRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)

![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6126514.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)
![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)
![{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)

![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)